molecular formula C11H12FNO3 B13110708 Methyl(r)-4-amino-8-fluorochromane-6-carboxylatehydrochloride

Methyl(r)-4-amino-8-fluorochromane-6-carboxylatehydrochloride

Cat. No.: B13110708
M. Wt: 225.22 g/mol
InChI Key: GRXSHTASNNMYQZ-SECBINFHSA-N
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Description

Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromane ring system substituted with amino, fluorine, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the degradation of sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Halogenation of the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride include other fluorinated chromane derivatives and amino-substituted chromanes .

Uniqueness

What sets Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl (4R)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m1/s1

InChI Key

GRXSHTASNNMYQZ-SECBINFHSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCC[C@H]2N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCCC2N

Origin of Product

United States

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